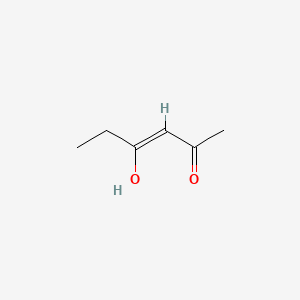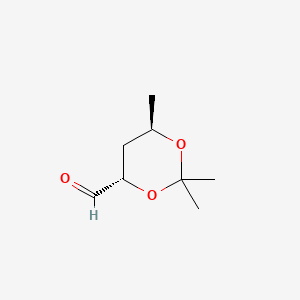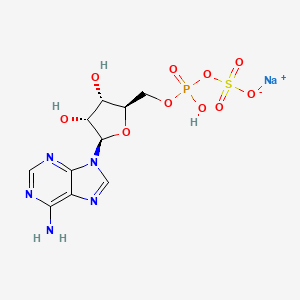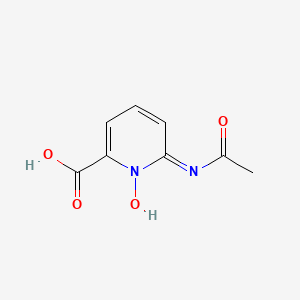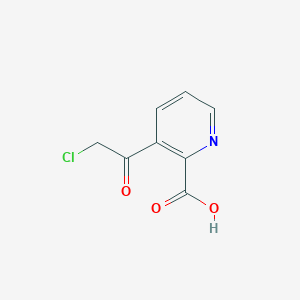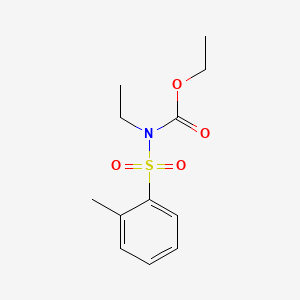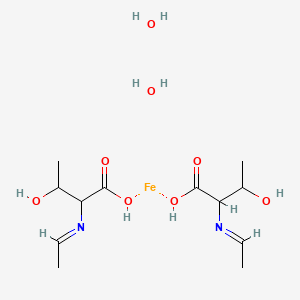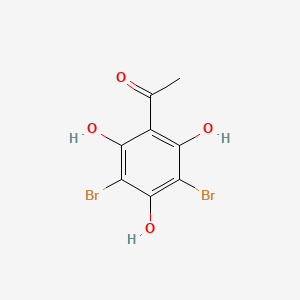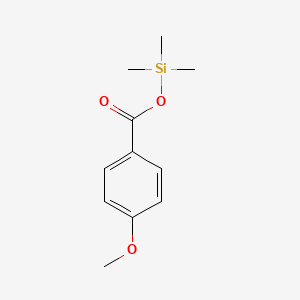
Trimethylsilyl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl 4-methoxybenzoate is an organic compound with the molecular formula C11H16O3Si. It is a derivative of 4-methoxybenzoic acid, where the carboxyl group is esterified with a trimethylsilyl group. This compound is often used in organic synthesis and analytical chemistry due to its unique properties, such as increased volatility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethylsilyl 4-methoxybenzoate can be synthesized through the esterification of 4-methoxybenzoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the trimethylsilyl chloride reacting with the carboxyl group of the 4-methoxybenzoic acid to form the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated derivatization protocols. These protocols can be optimized for high yield and purity, often employing reagents like N,O-bis(trimethylsilyl)trifluoroacetamide .
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsilyl 4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 4-methoxybenzoic acid and trimethylsilanol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyl group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.
Major Products Formed
Substitution Reactions: Depending on the reagent used, various substituted benzoates can be formed.
Hydrolysis: The primary products are 4-methoxybenzoic acid and trimethylsilanol.
Aplicaciones Científicas De Investigación
Trimethylsilyl 4-methoxybenzoate has several applications in scientific research:
Analytical Chemistry: It is used as a derivatizing agent to increase the volatility of compounds for gas chromatography-mass spectrometry (GC-MS) analysis.
Organic Synthesis: It serves as a protecting group for carboxyl groups during multi-step synthesis processes.
Material Science: The compound is used in the synthesis of various materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which trimethylsilyl 4-methoxybenzoate exerts its effects is primarily through the formation of a stable ester bond. The trimethylsilyl group increases the volatility and stability of the compound, making it suitable for various analytical and synthetic applications. The molecular targets and pathways involved include the esterification of carboxyl groups and the stabilization of reactive intermediates during chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Trimethylsilyl 4-methyl-2-[(trimethylsilyl)oxy]benzoate
- Trimethylsilyl 4-methoxysalicylate
Uniqueness
Trimethylsilyl 4-methoxybenzoate is unique due to its specific esterification with the trimethylsilyl group, which imparts increased volatility and stability compared to other similar compounds. This makes it particularly useful in applications requiring high volatility and stability, such as GC-MS analysis .
Propiedades
Número CAS |
2078-14-0 |
|---|---|
Fórmula molecular |
C11H16O3Si |
Peso molecular |
224.33 g/mol |
Nombre IUPAC |
trimethylsilyl 4-methoxybenzoate |
InChI |
InChI=1S/C11H16O3Si/c1-13-10-7-5-9(6-8-10)11(12)14-15(2,3)4/h5-8H,1-4H3 |
Clave InChI |
AYGQUFGXOJWAHD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-A]isoquinolin-4-one](/img/structure/B13813029.png)
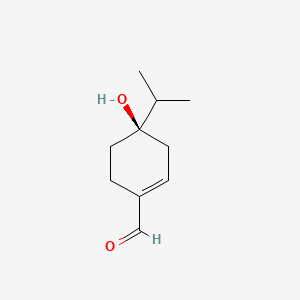
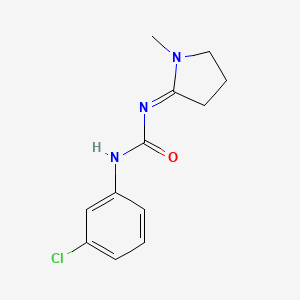
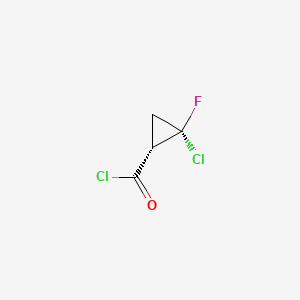
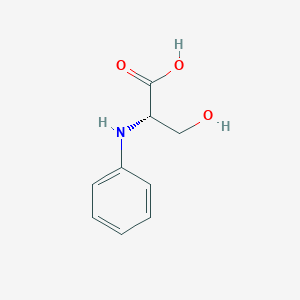
![2-[(Decylsulfanyl)methyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B13813063.png)
